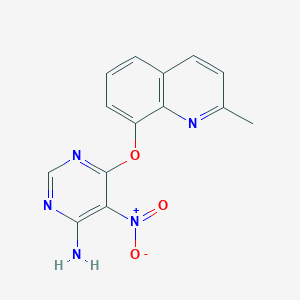

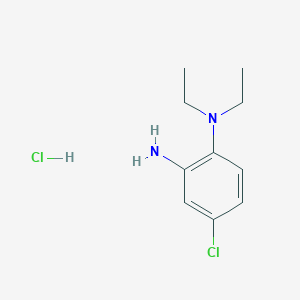

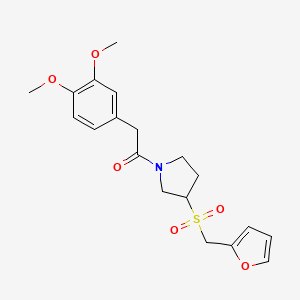

![molecular formula C8H7N3O2 B2942849 5-甲基-咪唑并[1,2-a]嘧啶-7-甲酸 CAS No. 1030017-70-9](/img/structure/B2942849.png)

5-甲基-咪唑并[1,2-a]嘧啶-7-甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“5-Methyl-imidazo[1,2-a]pyrimidine-7-carboxylic acid” is a derivative of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to the broad spectrum of biological activity profiles displayed . They are crucial target products and key intermediates .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed in the past decade . These protocols are eco-friendly and have been efficiently applied in the preparation of important drugs and promising drug candidates .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .

科学研究应用

抗炎和镇痛活性

咪唑并[1,2-a]嘧啶衍生物,包括酯、酸和酰胺,已被合成并评估其抗炎和镇痛活性。值得注意的是,酯 5b、酸 6c 和酰胺 7a 等化合物在大鼠爪水肿模型中表现出显着的抗炎作用,与标准抗炎药吲哚美辛相当。此外,这些化合物在乙酸扭体试验中表现出显着的镇痛活性,特别是 5-氯-7-甲基衍生物 5a、6a 和 7a (Abignente 等,1994).

抗菌活性

已合成了一系列 5-取代和 5,7-二取代的咪唑并[1,2-a]嘧啶,并针对各种微生物测试了其体外抗菌活性。其中,5-正辛基氨基咪唑并[1,2-a]嘧啶对所有研究的微生物表现出显着的抗菌活性 (Revanker Gr, Matthews Tr, Robins Rk, 1975).

醛氧化酶 (AO) 代谢减少

对 N-{反式-3-[(5-氰基-6-甲基吡啶-2-基)氧基]-2,2,4,4-四甲基环丁基}咪唑并[1,2-a]嘧啶-3-甲酰胺 (1) 的研究重点是减少其由醛氧化酶 (AO) 介导的快速代谢。避免 AO 介导氧化的策略包括改变杂环或阻断反应位点,这可能适用于其他药物发现计划 (Linton 等,2011).

合成技术和功能化

咪唑并[1,2-a]嘧啶化合物已通过各种化学合成方法合成,包括多组分反应、缩合反应和分子内环化。这些方法提供了构建这一特权支架的途径,由于其广泛的生物活性,该支架在药物化学中具有广泛的应用 (Goel, Luxami, Paul, 2015).

治疗剂支架

与咪唑并[1,2-a]嘧啶相关的咪唑并[1,2-a]吡啶支架被认为是一种“药物偏见”支架,在药物化学中具有广泛的应用,包括抗癌、抗菌和抗病毒活性。该支架已在各种上市制剂中得到体现,展示了其作为新型治疗剂基础的潜力 (Deep 等,2016).

属性

IUPAC Name |

5-methylimidazo[1,2-a]pyrimidine-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-5-4-6(7(12)13)10-8-9-2-3-11(5)8/h2-4H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUXRTFGCKBEVDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=NC=CN12)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methylimidazo[1,2-a]pyrimidine-7-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{4-[(Dimethylamino)methyl]piperidin-1-yl}cyclohexan-1-one dihydrochloride](/img/structure/B2942780.png)

![3-chloro-5-{[(E)-2-fluoroethenyl]sulfanyl}benzoic acid](/img/structure/B2942785.png)

![2-(1-Methylpyrazol-4-yl)sulfonyl-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2942787.png)

![N-[2-(4-methylphenyl)-4-oxochromen-7-yl]acetamide](/img/structure/B2942789.png)